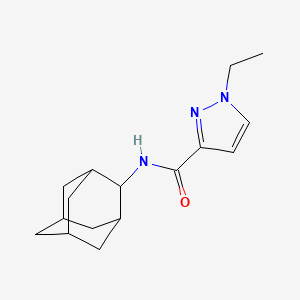
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as APEC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. APEC is a member of the pyrazole carboxamide family and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide has a range of potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound has also been shown to be a potent and selective inhibitor of the anandamide hydrolyzing enzyme, fatty acid amide hydrolase (FAAH). This makes this compound a potential tool for studying the endocannabinoid system, which is involved in a range of physiological processes, including pain perception, appetite regulation, and mood.
Mechanism of Action
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of the TRPV1 channel by binding to the channel and preventing the influx of calcium ions, which are involved in pain perception and inflammation. This compound also inhibits FAAH by binding to the enzyme and preventing the breakdown of endocannabinoids, which are involved in a range of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound is a potent and selective TRPV1 antagonist, with an IC50 value of 4.1 nM. This compound has also been shown to be a potent and selective inhibitor of FAAH, with an IC50 value of 0.05 μM. In vivo studies have shown that this compound has analgesic effects in animal models of pain, inflammation, and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for TRPV1 and FAAH. This makes it a potentially useful tool for studying the endocannabinoid system and pain perception. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more soluble derivatives of this compound that can be administered in vivo. Another area of interest is the study of the effects of this compound on other targets in the endocannabinoid system, such as the cannabinoid receptors CB1 and CB2. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of pain, inflammation, and other conditions.
Synthesis Methods
The synthesis of N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-adamantanone with ethyl hydrazine to form 2-adamantanone hydrazone. This is followed by the reaction of the hydrazone with acetic anhydride to form N-acetyl-2-adamantylhydrazine. Finally, the reaction of N-acetyl-2-adamantylhydrazine with ethyl isocyanate yields this compound.
properties
IUPAC Name |
N-(2-adamantyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-19-4-3-14(18-19)16(20)17-15-12-6-10-5-11(8-12)9-13(15)7-10/h3-4,10-13,15H,2,5-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQUJJCAXWGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)

![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)
![2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5324567.png)

![N-benzyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324594.png)
![ethyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5324605.png)
![{1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5324623.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5324624.png)
